molecular formula C42H70N2O18 B607312 endo-BCN-PEG12-NHS ester CAS No. 2183440-26-6

endo-BCN-PEG12-NHS ester

Cat. No.: B607312
CAS No.: 2183440-26-6
M. Wt: 891.02
InChI Key: IBETWWKNNXABHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-BCN-PEG12-NHS ester is a water-soluble polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester group and a bicyclo[6.1.0]non-4-yne (BCN) group. This compound is primarily used for labeling primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group enables copper-free click chemistry with azide-attached molecules .

Mechanism of Action

Target of Action

The primary targets of the endo-BCN-PEG12-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their detection and analysis in various biochemical applications.

Mode of Action

The this compound interacts with its targets through a process known as copper-free click chemistry . This compound contains an NHS ester group and a BCN group. The NHS ester group reacts with the primary amines of proteins and other amine-containing molecules to form stable amide bonds . The BCN group can then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules .

Biochemical Pathways

The this compound is involved in the biochemical pathway of protein labeling and detection. By labeling proteins and other amine-containing molecules, it allows for the study of these molecules’ roles in various biological processes . Furthermore, as a component of PROTACs (Proteolysis-Targeting Chimeras), it can be used to selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility in aqueous media . This property can enhance its bioavailability, allowing it to effectively reach and interact with its targets.

Result of Action

The primary result of the action of this compound is the labeling of proteins and other amine-containing molecules . This labeling allows for the detection and analysis of these molecules, facilitating the study of their roles in various biological processes. Additionally, when used in the synthesis of PROTACs, it can lead to the selective degradation of target proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . .

Biochemical Analysis

Biochemical Properties

Endo-BCN-PEG12-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome. The NHS ester group of this compound reacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming stable amide bonds. The BCN group undergoes SPAAC with azide-tagged biomolecules, facilitating the conjugation of various functional groups .

Cellular Effects

This compound influences various cellular processes by enabling the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins. For example, PROTACs synthesized using this compound can degrade oncogenic proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The ability to selectively degrade target proteins allows for precise control over cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The NHS ester group reacts with primary amines on target proteins or other biomolecules, forming stable amide bonds. The BCN group undergoes SPAAC with azide-containing molecules, enabling the conjugation of the PROTAC to the target protein. This conjugation recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that PROTACs synthesized using this compound can maintain their efficacy in degrading target proteins over time. The stability and degradation of the compound can influence its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the degradation of target proteins, leading to desired therapeutic effects. At high doses, this compound may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular functions. Threshold effects have been observed, where a minimum dosage is required to achieve significant protein degradation .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, as the degradation of key regulatory proteins can influence various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and bioavailability, allowing it to efficiently reach target sites. The BCN and NHS ester groups facilitate its conjugation to biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity. For example, PROTACs synthesized using this compound can localize to the cytoplasm or nucleus, depending on the target protein and the nature of the conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG12-NHS ester typically involves the conjugation of a BCN group to a PEG chain, followed by the introduction of an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reaction is carried out under mild conditions to preserve the functional groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually purified through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG12-NHS ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of click chemistry. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under ambient conditions, without the need for copper catalysts .

Major Products Formed: The major products formed from the reaction of this compound with azide-containing molecules are stable triazole-linked conjugates. These conjugates are widely used in various bioconjugation and labeling applications .

Scientific Research Applications

Chemistry: In chemistry, endo-BCN-PEG12-NHS ester is used as a versatile linker for the synthesis of complex molecules and polymers. Its ability to undergo click chemistry reactions makes it a valuable tool for constructing well-defined macromolecular architectures .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. It is particularly useful for conjugating proteins, peptides, and oligonucleotides, enabling the study of biological processes at the molecular level .

Medicine: In medicine, this compound is employed in the development of targeted drug delivery systems and diagnostic agents. Its ability to form stable conjugates with biomolecules enhances the specificity and efficacy of therapeutic and diagnostic applications .

Industry: In industrial applications, this compound is used in the production of advanced materials and coatings. Its unique chemical properties enable the development of materials with enhanced performance and functionality .

Comparison with Similar Compounds

Similar Compounds:

  • endo-BCN-PEG8-NHS ester
  • endo-BCN-PEG4-NHS ester
  • endo-BCN-PEG2-NHS ester

Uniqueness: Compared to similar compounds, endo-BCN-PEG12-NHS ester offers a longer PEG spacer, which enhances its solubility and flexibility. This makes it particularly suitable for applications requiring high aqueous solubility and minimal steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBETWWKNNXABHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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